molecular formula C23H25N5O3S B2980269 5-((4-Methoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 868219-86-7

5-((4-Methoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2980269
CAS No.: 868219-86-7
M. Wt: 451.55
InChI Key: XDXUJFZVYJOWQU-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a thiazolo[3,2-b][1,2,4]triazol ring, which is a type of heterocyclic compound. This ring system is fused with a phenyl ring through a methylene bridge. The phenyl ring is substituted with a piperazine ring, which in turn is substituted with another phenyl ring. Both phenyl rings carry a methoxy group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring systems and functional groups. The exact structure would depend on the specific arrangement of these groups within the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .

Scientific Research Applications

Antimicrobial and Antifungal Activities

Research has highlighted the synthesis of various 1,2,4-triazole derivatives, including those with methoxyphenyl and piperazin-1-yl groups, which exhibit antimicrobial and antifungal activities. For instance, Bektaş et al. (2007) and Başoğlu et al. (2013) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial effectiveness against a range of microorganisms, revealing some compounds with moderate to good activities (Bektaş et al., 2007) (Başoğlu et al., 2013).

Anticancer Activity

The design and synthesis of benzimidazole derivatives bearing 1,2,4-triazole as EGFR inhibitors have been studied for their anticancer properties. A detailed analysis using density functional theory and molecular docking suggested these compounds could act as potent anti-cancer agents through interaction with the EGFR binding pocket, indicating their promise for further exploration in cancer therapy (Karayel, 2021).

Anti-Inflammatory and Analgesic Agents

Compounds derived from thiazolo[3,2-b][1,2,4]triazole structures have been synthesized and evaluated for their potential as anti-inflammatory and analgesic agents. Abu‐Hashem et al. (2020) reported on derivatives that showed significant COX-2 inhibition, comparable to standard drugs, highlighting their potential therapeutic applications in inflammation and pain management (Abu‐Hashem et al., 2020).

Central Nervous System Penetrability

The synthesis of highly potent 5-HT3 receptor antagonists, which are structurally novel, has demonstrated effective penetration of the blood-brain barrier upon peripheral administration, suggesting their utility in neurological studies and potential therapeutic applications for disorders of the central nervous system (Rosen et al., 1990).

Safety and Hazards

Without specific safety data, it’s difficult to comment on the potential hazards of this compound. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include exploring its potential biological activity, as similar compounds have shown promise as antibacterial agents .

Biochemical Analysis

Biochemical Properties

The compound interacts with various enzymes and proteins in biochemical reactions. For instance, it has been found to inhibit acetylcholinesterase, an important enzyme in acetylcholine hydrolysis . This interaction increases acetylcholine levels, which is a key mechanism in the treatment of neurodegenerative diseases like Alzheimer’s .

Cellular Effects

The compound’s effects on cells are largely tied to its influence on acetylcholine levels. By inhibiting acetylcholinesterase, it can impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

At the molecular level, the compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It has been shown to bind to the active site of acetylcholinesterase, inhibiting the enzyme and leading to increased acetylcholine levels . This binding interaction is thought to be facilitated by the compound’s p-methylphenyl group .

Metabolic Pathways

The metabolic pathways involving 5-((4-Methoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol are not yet fully known. Given its inhibitory effect on acetylcholinesterase, it may be involved in the cholinergic pathway .

Properties

IUPAC Name

5-[(4-methoxyphenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O3S/c1-30-18-7-3-16(4-8-18)20(21-22(29)28-23(32-21)24-15-25-28)27-13-11-26(12-14-27)17-5-9-19(31-2)10-6-17/h3-10,15,20,29H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDXUJFZVYJOWQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=C(N3C(=NC=N3)S2)O)N4CCN(CC4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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